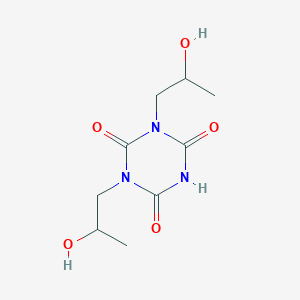
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione, also known as BHT, is a widely used antioxidant in the food industry. It is a white crystalline powder that is soluble in water and alcohol. BHT is also used in various other industries, including cosmetics, pharmaceuticals, and plastics.
Wirkmechanismus
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione acts as an antioxidant by donating a hydrogen atom to a free radical, thereby neutralizing it. The resulting radical is stable and less reactive than the original radical. 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione can also chelate metal ions, which can catalyze the formation of free radicals.
Biochemische Und Physiologische Effekte
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the lifespan of mice and protect against radiation-induced damage. 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has also been shown to have anti-inflammatory and anti-cancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is a relatively inexpensive and widely available antioxidant. It is also stable and has a long shelf life. However, 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione can interfere with some assays, such as the oxygen radical absorbance capacity (ORAC) assay, which measures the antioxidant capacity of a sample.
Zukünftige Richtungen
There are several areas of research that could be explored further with regards to 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione. These include:
1. Investigating the mechanism of action of 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione in more detail, particularly with regards to its interaction with metal ions.
2. Studying the effects of 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione on different types of cells and tissues, including human cells.
3. Exploring the potential use of 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease.
4. Developing new methods for synthesizing 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione that are more efficient and environmentally friendly.
5. Investigating the potential for 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione to be used in combination with other antioxidants to enhance their effectiveness.
In conclusion, 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is a widely used antioxidant that has been extensively studied for its biochemical and physiological effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione is synthesized by the reaction of 2,4,6-trioxo-1,3,5-triazine with 2-hydroxypropyl alcohol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid. The product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has been extensively studied for its antioxidant properties. It is known to inhibit lipid peroxidation, which is a major cause of oxidative damage in cells. 1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione has also been shown to scavenge free radicals and protect against DNA damage.
Eigenschaften
CAS-Nummer |
15667-81-9 |
|---|---|
Produktname |
1,3-Bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione |
Molekularformel |
C9H15N3O5 |
Molekulargewicht |
245.23 g/mol |
IUPAC-Name |
1,3-bis(2-hydroxypropyl)-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/C9H15N3O5/c1-5(13)3-11-7(15)10-8(16)12(9(11)17)4-6(2)14/h5-6,13-14H,3-4H2,1-2H3,(H,10,15,16) |
InChI-Schlüssel |
OJDZIEAHHNZLSJ-UHFFFAOYSA-N |
SMILES |
CC(CN1C(=O)NC(=O)N(C1=O)CC(C)O)O |
Kanonische SMILES |
CC(CN1C(=O)NC(=O)N(C1=O)CC(C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



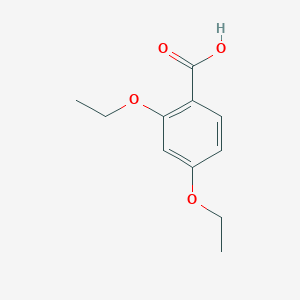
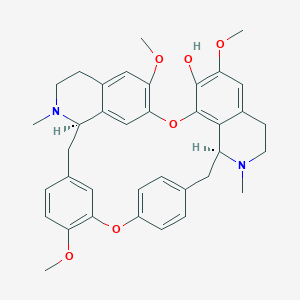
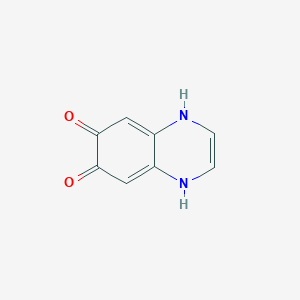
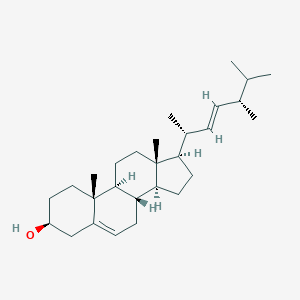
![2-[(4-Chlorophenyl)thio]-2-methylpropionic acid](/img/structure/B91375.png)
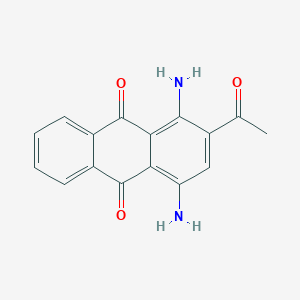
![1-(5-Oxo-2,3,5,9B-tetrahydro-1H-pyrrolo[2,1-A]isoindol-9-YL)-3-(5-pyrrolidin-2-YL-1H-pyrazol-3-YL)-urea](/img/structure/B91378.png)
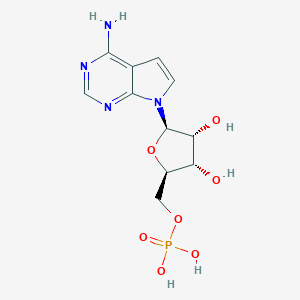
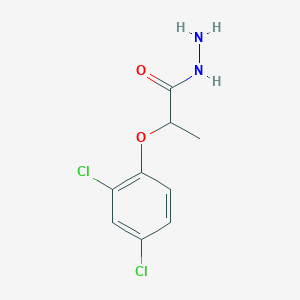
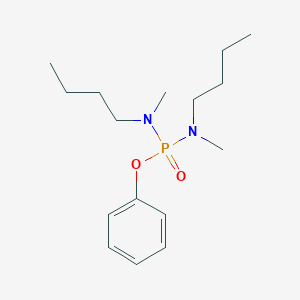
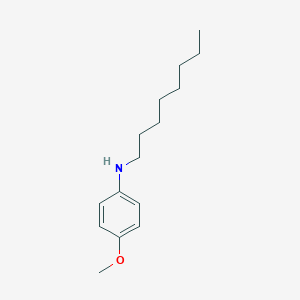
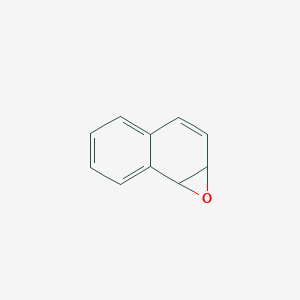
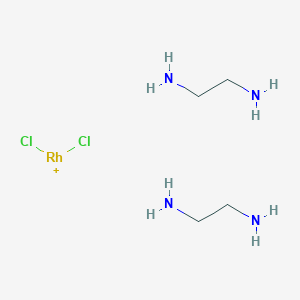
![2-[(2-Oxoindol-3-yl)amino]guanidine](/img/structure/B91390.png)